

# An In-depth Technical Guide to the Chemical Properties of Chlorooctadecylsilane

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## Compound of Interest

Compound Name: Chlorooctadecylsilane

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This technical guide provides a comprehensive overview of the chemical properties of **chlorooctadecylsilane**, with a primary focus on the well-characterized compound, octadecyldimethylchlorosilane. This document details its physical and spectroscopic properties, reactivity, and key applications, particularly in the formation of self-assembled monolayers (SAMs). Experimental protocols for its synthesis and the formation of SAMs are also provided.

## Chemical and Physical Properties

Octadecyldimethylchlorosilane (CAS No. 18643-08-8) is an organosilicon compound featuring a long C18 alkyl chain attached to a silicon atom, which also bears two methyl groups and a reactive chlorine atom.<sup>[1][2][3][4]</sup> This structure imparts a dual nature to the molecule: a hydrophobic octadecyl tail and a reactive chlorosilyl head group. This amphiphilicity is central to its utility in surface modification.

## Quantitative Data Summary

The key physical properties of octadecyldimethylchlorosilane are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C20H43ClSi	[1][2][4][5][6]
Molecular Weight	347.09 g/mol	[1][2][6]
Appearance	White, waxy solid or straw amber liquid	[5][7]
Melting Point	28-30 °C	[2][4][6][7]
Boiling Point	145-155 °C at 0.005 mmHg; 159 °C at 0.1 mmHg	[2][3][4][6]
Density	0.86 g/mL at 20 °C; 0.856 g/mL at 29 °C	[3][4][6]
Refractive Index	1.4498 @ 20 °C	[4][6][7]
Flash Point	114 °C (Pensky-Martens closed cup)	[2]

## Spectroscopic Properties

The structural features of octadecyldimethylchlorosilane can be confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:** The proton NMR spectrum is characterized by signals corresponding to the protons of the octadecyl chain and the methyl groups attached to the silicon atom. The long alkyl chain will show a large, complex signal in the aliphatic region (approximately 0.8-1.5 ppm). The methyl protons on the silicon atom will appear as a sharp singlet at a distinct chemical shift, typically around 0.4 ppm.
- $^{13}\text{C}$  NMR:** The carbon NMR spectrum will display a series of signals for the different carbon atoms in the octadecyl chain, with chemical shifts progressively changing along the chain. The two methyl carbons attached to the silicon will give a single signal at a characteristic upfield position.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of octadecyldimethylchlorosilane exhibits characteristic absorption bands that confirm its structure. Key peaks include:

- C-H stretching: Strong bands in the 2850-2960  $\text{cm}^{-1}$  region, indicative of the methylene and methyl groups of the long alkyl chain.<sup>[8][9][10]</sup>
- Si-C stretching: A peak around 1250  $\text{cm}^{-1}$  corresponding to the Si-CH<sub>3</sub> bond.
- Si-Cl stretching: A characteristic absorption in the 450-650  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

The mass spectrum of octadecyldimethylchlorosilane will show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight. The fragmentation pattern is typically characterized by the loss of the chlorine atom and various fragments from the alkyl chain, often showing a series of peaks separated by 14 amu (CH<sub>2</sub>).

## Reactivity and Signaling Pathways

The primary chemical reactivity of **chlorooctadecylsilane** is centered on the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, most notably by water, leading to hydrolysis.

## Hydrolysis

**Chlorooctadecylsilane** readily reacts with water, including atmospheric moisture, to form a silanol (R<sub>3</sub>SiOH) intermediate and hydrochloric acid.<sup>[7]</sup> This silanol is highly reactive and can undergo condensation with other silanol molecules to form a stable siloxane (-Si-O-Si-) linkage. This hydrolysis and subsequent condensation are the fundamental reactions enabling the formation of self-assembled monolayers.

Caption: Hydrolysis and condensation of **chlorooctadecylsilane**.

## Experimental Protocols

### Synthesis of Octadecyldimethylchlorosilane

A common method for the synthesis of long-chain alkylchlorosilanes is the hydrosilylation of an alkene with a chlorosilane in the presence of a platinum catalyst.

Materials:

- 1-Octadecene
- Dimethylchlorosilane
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
- Anhydrous toluene
- Standard Schlenk line and glassware

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), add 1-octadecene to a dried Schlenk flask containing anhydrous toluene.
- Add a catalytic amount of Karstedt's catalyst to the flask.
- Slowly add dimethylchlorosilane to the reaction mixture at room temperature with vigorous stirring.
- The reaction is typically exothermic. Monitor the temperature and cool the flask if necessary.
- After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by GC or NMR).
- The solvent and any excess starting materials can be removed under reduced pressure.
- The crude product can be purified by fractional distillation under high vacuum to yield pure octadecyldimethylchlorosilane.

Caption: Synthesis workflow for octadecyldimethylchlorosilane.

# Formation of Self-Assembled Monolayers (SAMs) on a Silicon Wafer

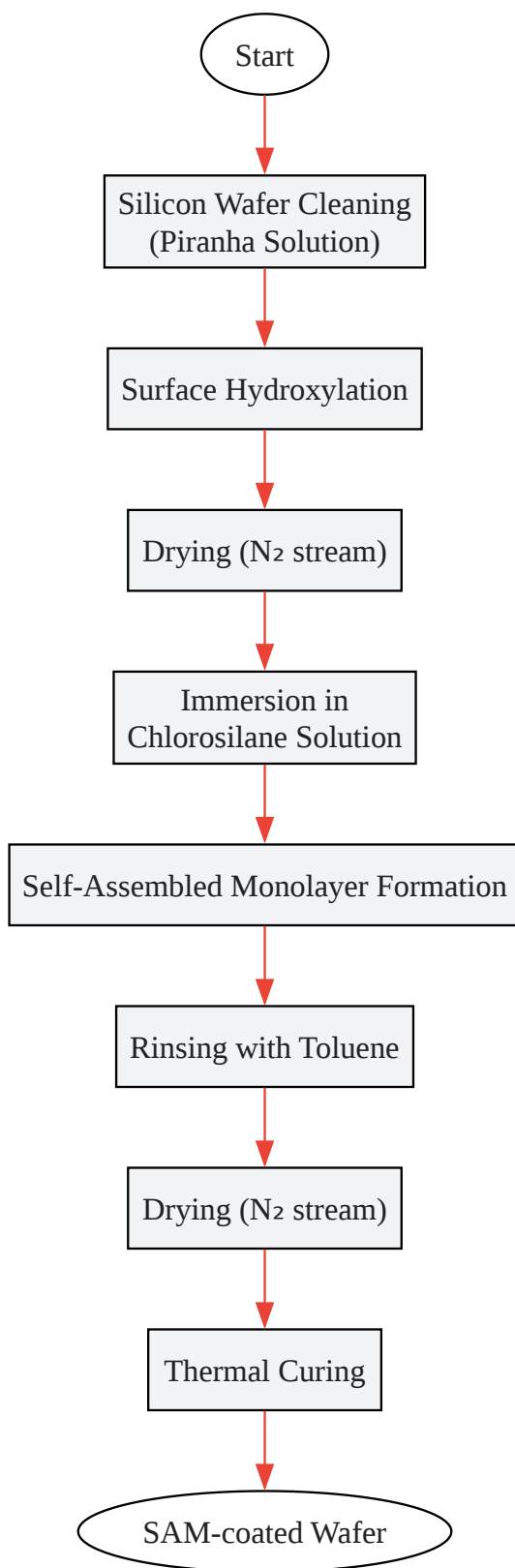
## Materials:

- Silicon wafers
- Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED)
- Deionized water
- Anhydrous toluene
- Octadecyldimethylchlorosilane
- Nitrogen gas

## Procedure:

- Substrate Cleaning:
  - Immerse the silicon wafers in piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
  - Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.
- SAM Deposition:
  - Prepare a dilute solution (e.g., 1-5 mM) of octadecyldimethylchlorosilane in anhydrous toluene in a glovebox or under an inert atmosphere to minimize premature hydrolysis.
  - Immerse the cleaned and dried silicon wafers in the silane solution.
  - Allow the self-assembly to proceed for a specified time, typically ranging from a few minutes to several hours, depending on the desired monolayer quality.

- Rinsing and Curing:
  - Remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
  - Dry the wafers under a stream of nitrogen.
  - To promote cross-linking within the monolayer, the coated wafers can be cured by heating them in an oven (e.g., at 120 °C for 1 hour).



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Caption: Experimental workflow for SAM formation.

## Safety and Handling

**Chlorooctadecylsilane** is a corrosive material that reacts with water to produce hydrochloric acid.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] It is stable when stored in a sealed container under a dry, inert atmosphere.[7]

## Conclusion

**Chlorooctadecylsilane**, particularly octadecyldimethylchlorosilane, is a valuable chemical for surface modification due to its ability to form robust and hydrophobic self-assembled monolayers. Understanding its chemical properties, reactivity, and the protocols for its use is crucial for researchers and scientists in various fields, including materials science, biotechnology, and drug development, where precise control over surface properties is paramount.

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## References

- 1. Octadecyldimethylchlorosilane | C<sub>20</sub>H<sub>43</sub>ClSi | CID 87738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloro(dimethyl)octadecylsilane Octadecyldimethylchlorosilane [sigmaaldrich.com]
- 3. silicorex.com [silicorex.com]
- 4. n-OCTADECYLDIMETHYLCHLOROSILANE, 97% | [gelest.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. n-OCTADECYLDIMETHYLCHLOROSILANE | [gelest.com]
- 7. gelest.com [gelest.com]
- 8. Fourier transform infrared spectroscopy and solid-state nuclear magnetic resonance studies of octadecyl modified metal oxides obtained from different silane precursors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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